

Theoretical Properties of 2,5-Dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dimethylbenzaldehyde**

Cat. No.: **B165460**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of **2,5-Dimethylbenzaldehyde**. The information is intended to support research, development, and application activities involving this aromatic aldehyde.

Core Physicochemical and Spectroscopic Data

Quantitative data for **2,5-Dimethylbenzaldehyde** are summarized in the table below for ease of reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O	[1]
Molecular Weight	134.18 g/mol	[1]
Appearance	Colorless to yellow liquid	[1]
Boiling Point	104.5-106.5 °C at 14 mmHg	[1]
Density	0.95 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.544	[1]
Flash Point	88 °C (closed cup)	[1]
Solubility	Soluble in organic solvents.	
¹ H NMR	Spectra available.	[2]
¹³ C NMR	Spectra available.	[3]
IR Spectroscopy	Key stretches: C=O, C-H (aldehyde), aromatic C-H, C=C (aromatic).	[4]
Raman Spectroscopy	Vibrational modes characteristic of substituted benzenes.	[4]
Mass Spectrometry	Fragmentation patterns can be analyzed.	[5]

Theoretical and Computational Properties

Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of **2,5-Dimethylbenzaldehyde**.

Molecular Geometry and Electronic Structure

The molecular structure of **2,5-Dimethylbenzaldehyde** consists of a benzene ring substituted with an aldehyde group and two methyl groups at positions 2 and 5. The aldehyde group is a key feature, influencing the molecule's reactivity. DFT calculations, such as those performed on

similar benzaldehyde derivatives, can be used to determine optimized bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity.^[6] A smaller energy gap suggests higher reactivity. For benzaldehyde derivatives, the HOMO is typically localized on the aromatic ring, while the LUMO is centered on the aldehyde group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.^{[7][8]}

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.^[7] For **2,5-Dimethylbenzaldehyde**, the MEP would show a region of negative potential (electron-rich) around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential (electron-poor), indicating their susceptibility to nucleophilic attack.

Reactivity and Reaction Mechanisms

The aldehyde functional group in **2,5-Dimethylbenzaldehyde** governs its reactivity. It readily participates in nucleophilic addition reactions and can undergo oxidation to the corresponding carboxylic acid.

Aldol Condensation

A characteristic reaction of aldehydes with α -hydrogens is the aldol condensation. However, **2,5-Dimethylbenzaldehyde** lacks α -hydrogens and thus cannot undergo self-condensation via the typical enolate mechanism. It can, however, participate in crossed aldol condensations with other enolizable aldehydes or ketones in the presence of a base.^{[9][10]} The mechanism involves the formation of an enolate from the reaction partner, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of **2,5-Dimethylbenzaldehyde**.

Experimental Protocols

Detailed methodologies for key experimental techniques are provided below.

Synthesis of 2,5-Dimethylbenzaldehyde

While a specific, detailed protocol for the synthesis of **2,5-Dimethylbenzaldehyde** is not readily available in the searched literature, a general approach can be adapted from the synthesis of its analogue, 2,5-dimethoxybenzaldehyde. Common synthetic routes include the formylation of p-xylene or the oxidation of 2,5-dimethylbenzyl alcohol.

Example Synthetic Approach (Formylation of p-Xylene):

The Gattermann-Koch reaction or the Vilsmeier-Haack reaction are standard methods for the formylation of aromatic compounds.[\[11\]](#)[\[12\]](#)

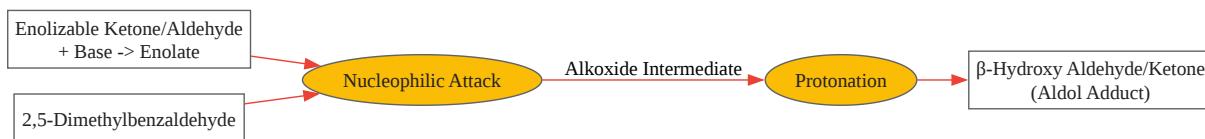
- Vilsmeier-Haack Reaction (Adapted):
 - A mixture of phosphorus oxychloride (POCl_3) and dimethylformamide (DMF) is prepared at low temperature to form the Vilsmeier reagent.
 - p-Xylene is then added to the Vilsmeier reagent.
 - The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC).
 - The reaction is quenched by pouring it onto ice, followed by hydrolysis to yield the crude **2,5-Dimethylbenzaldehyde**.
 - Purification is achieved through extraction with an organic solvent, followed by distillation or column chromatography.[\[11\]](#)

Purification

- Distillation: Due to its liquid nature, fractional distillation under reduced pressure is an effective method for purifying **2,5-Dimethylbenzaldehyde** from non-volatile impurities.[\[1\]](#)

- Column Chromatography: For removal of closely related impurities, column chromatography using silica gel as the stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is recommended.[11]
- Aqueous Wash: To remove acidic impurities like benzoic acid (formed from oxidation), the crude product can be washed with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. A subsequent wash with sodium bisulfite can be used to form a water-soluble adduct with the aldehyde, which can then be separated and the aldehyde regenerated.

Spectroscopic Analysis


- Infrared (IR) and Raman Spectroscopy:
 - Sample Preparation: The liquid sample is analyzed directly as a thin film between KBr plates or using an ATR (Attenuated Total Reflectance) accessory.[4]
 - Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., UR 10 spectrophotometer) for IR and a spectrophotometer with a laser source (e.g., Cary 82 with an Argon-Ion laser) for Raman are used.[4]
 - Data Acquisition: Spectra are typically recorded in the 4000-400 cm^{-1} range.[4]
 - Analysis: The resulting spectra are analyzed for characteristic vibrational frequencies corresponding to the functional groups present in the molecule.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3).
 - Instrumentation: A high-resolution NMR spectrometer is used to acquire ^1H and ^{13}C NMR spectra.
 - Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.

Visualizations

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and characterization of **2,5-Dimethylbenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Mechanism of a crossed aldol condensation involving **2,5-Dimethylbenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylbenzaldehyde(5779-94-2) 1H NMR spectrum [chemicalbook.com]
- 3. 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR spectrum [chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acadpubl.eu [acadpubl.eu]
- 8. researchgate.net [researchgate.net]
- 9. Aldol condensation of 2,5-dimethoxybenzaldehyde with acetone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. bloomtechz.com [bloomtechz.com]
- 12. US4368336A - Process for formylating xylene mixture - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Theoretical Properties of 2,5-Dimethylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165460#theoretical-properties-of-2-5-dimethylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com